3-Hydroxy-4-methoxycinnamaldehyde
Description
Overview of 3-Hydroxy-4-methoxycinnamaldehyde's Significance as a Chemical Entity
This compound, a notable aromatic aldehyde, possesses the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its structure is defined by a cinnamaldehyde (B126680) core with a hydroxyl (-OH) group at the third position and a methoxy (B1213986) (-OCH₃) group at the fourth position of the phenyl ring. This compound, also known by synonyms such as (E)-isoferulaldehyde, is a significant intermediate in organic synthesis. guidechem.com
A primary application of this compound is in the production of advantame, a high-potency sweetener. It also serves as a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antibiotics. vihitabio.com The compound is typically a white to lemon-yellow crystalline powder. vihitabio.comgoogle.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| CAS Number | 110037-35-9 |
| Appearance | White to Lemon-Yellow Crystalline Powder |
| Melting Point | 147 °C |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 46.5 Ų |
| XLogP3-AA | 1.5 |
Data sourced from multiple references. guidechem.comgoogle.com
Contextualization within Natural Product Chemistry and Phenylpropanoid Metabolism
This compound belongs to the phenylpropanoid class of natural compounds. Phenylpropanoids are synthesized in plants from the amino acid phenylalanine and play crucial roles in plant defense and structure. While its isomer, coniferaldehyde (B117026) (4-hydroxy-3-methoxycinnamaldehyde), is a well-known natural product found in plants like turmeric and is a key intermediate in lignin (B12514952) biosynthesis, the natural occurrence of this compound is less documented. medchemexpress.com
The biosynthesis of related compounds, such as avenanthramides in oats (Avena sativa), involves the phenylpropanoid pathway. nih.govresearchgate.net This pathway generates various hydroxycinnamic acids and their derivatives, which are then conjugated to other molecules. researchgate.net For instance, avenanthramides are formed by the conjugation of hydroxycinnamoyl-CoA esters with hydroxyanthranilates. researchgate.net The structural similarity of this compound to key intermediates in this pathway, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and isoferulic acid (3-hydroxy-4-methoxycinnamic acid), places it firmly within the context of phenylpropanoid metabolism. nist.gov
Current Research Landscape and Key Areas of Investigation
Current research on this compound is multifaceted, with significant efforts directed towards its synthesis and biological activities.
Synthesis: Traditional synthesis methods often involve the Claisen-Schmidt or aldol (B89426) condensation of isovanillin (B20041) with acetaldehyde (B116499) or vinyl acetate (B1210297) in the presence of a base like sodium hydroxide (B78521). researchgate.net However, these methods can suffer from low yields and the production of significant wastewater. researchgate.net To address these issues, greener and more efficient synthetic routes are being explored. One such method utilizes calcium oxide as a catalyst in an ethanol (B145695) system, which has been shown to significantly improve the yield to 85.2% by shifting the reaction equilibrium. researchgate.net Another patented approach employs vinyl acetate as an in situ source of acetaldehyde to control its volatility and has achieved a yield of 90.1%.
Biological Activities: The biological potential of this compound is an active area of investigation. Studies have highlighted its anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory and Analgesic Effects: In murine models, the compound has been shown to reduce formalin-induced paw edema and pain responses by modulating inflammatory mediators. It has also demonstrated potential in alleviating atopic dermatitis symptoms by inhibiting T-cell activation.
Antimicrobial Activity: Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus, by disrupting bacterial cell membranes.
Anticancer Potential: In vitro studies have shown its ability to induce apoptosis in cancer cells like HeLa and HT-1080 by disrupting microtubule polymerization and causing cell cycle arrest.
Rationale and Objectives for an Academic Research Review
A comprehensive academic review of this compound is warranted due to its growing importance as a synthetic intermediate and a molecule with diverse biological activities. The objectives of such a review would be to:
Consolidate the existing knowledge on its chemical synthesis, highlighting both traditional and modern, more sustainable methodologies.
Systematically present the findings on its various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, and elucidate the underlying mechanisms of action.
Compare its properties and activities with its more widely studied isomer, coniferaldehyde, to understand structure-activity relationships.
Identify knowledge gaps and suggest future research directions, particularly concerning its natural occurrence, biosynthetic pathways, and potential therapeutic applications.
By providing a structured overview of the current state of research, a review would serve as a valuable resource for chemists, pharmacologists, and researchers in the field of natural products, stimulating further investigation into this promising chemical entity.
Structure
3D Structure
Properties
CAS No. |
110037-35-9 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-7,12H,1H3 |
InChI Key |
LBRCSWZZLJVBKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Production Approaches for 3 Hydroxy 4 Methoxycinnamaldehyde
Established Conventional Synthesis Routes
The traditional and most widely documented method for synthesizing 3-Hydroxy-4-methoxycinnamaldehyde is through a base-catalyzed aldol (B89426) condensation reaction. This approach involves the reaction of isovanillin (B20041) with acetaldehyde (B116499) or a precursor like vinyl acetate (B1210297).
Aldol Condensation Mechanisms Involving Isovanillin and Vinyl Acetate
The core of the conventional synthesis is the Claisen-Schmidt condensation, a type of aldol condensation, between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and acetaldehyde. In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the α-carbon of acetaldehyde is deprotonated to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovanillin. The resulting intermediate, a β-hydroxy aldehyde, readily undergoes dehydration to yield the more stable, conjugated system of this compound.
To circumvent the challenges associated with the high volatility of acetaldehyde, some methods employ vinyl acetate as an in-situ source of acetaldehyde. In a patented process, vinyl acetate is added in batches to a solution of isovanillin and sodium hydroxide in water at a low temperature. This controlled release of acetaldehyde improves reaction efficiency and leads to high yields.
Catalytic Systems and Reaction Conditions
Alkali hydroxides, particularly sodium hydroxide, are the conventional catalysts for this reaction. thieme-connect.deresearchgate.net The reaction is typically carried out in an aqueous solution. thieme-connect.deresearchgate.netresearchgate.net Temperature control is a critical parameter for maximizing yield and minimizing the formation of side products. For instance, one patented method specifies dissolving isovanillin and a large excess of sodium hydroxide in water, cooling the solution to as low as -10°C, and then slowly adding an aqueous solution of acetaldehyde over an extended period of 45 hours. google.com After neutralization with hydrochloric acid, the crude product is purified by recrystallization from methanol (B129727) to achieve a high purity product. google.com
| Catalyst | Reactants | Solvent | Temperature | Yield | Purity | Reference |
| Sodium Hydroxide | Isovanillin, Acetaldehyde | Water | -10°C to 25°C | 57% | 98% | google.com |
| Sodium Hydroxide | Isovanillin, Vinyl Acetate | Water | -10°C | 90.1% | 99.6% |
Advanced and Sustainable Green Chemistry Approaches
In response to the environmental drawbacks of conventional methods, which include the use of strong bases and the generation of significant wastewater, research has focused on developing more sustainable and efficient "green" synthetic routes. thieme-connect.deresearchgate.netresearchgate.net
Utilization of Heterogeneous Catalysts (e.g., Calcium Oxide)
A significant advancement in the green synthesis of this compound is the use of heterogeneous catalysts, with calcium oxide (CaO) emerging as a promising alternative to sodium hydroxide. thieme-connect.deresearchgate.netthieme-connect.com Heterogeneous catalysts offer advantages in terms of separation from the reaction mixture and potential for reuse. researchgate.net In this system, calcium oxide acts as a basic catalyst to facilitate the aldol condensation. thieme-connect.deresearchgate.netthieme-connect.com
Optimized Solvent Systems and Reaction Environment Control
The shift towards green chemistry also involves the use of more environmentally benign solvents. Anhydrous ethanol (B145695) has been successfully employed as the reaction solvent in the calcium oxide-catalyzed synthesis. thieme-connect.deresearchgate.netthieme-connect.com A key innovation in this approach is the dual role of calcium oxide. Besides catalyzing the reaction, it also reacts with the water produced during the condensation to form calcium hydroxide. thieme-connect.deresearchgate.netthieme-connect.com This in-situ removal of water shifts the reaction equilibrium towards the product side, leading to a higher conversion rate of isovanillin. thieme-connect.deresearchgate.netthieme-connect.com
Process Efficiency and Yield Enhancement Strategies
The green chemistry approach utilizing a calcium oxide-ethanol heterogeneous system has demonstrated a significant improvement in yield. thieme-connect.dethieme-connect.com This method has been reported to achieve a product yield of up to 85.2%. thieme-connect.dethieme-connect.com The enhanced efficiency is attributed to the effective water removal by the calcium oxide catalyst, which drives the reaction to completion. thieme-connect.deresearchgate.netthieme-connect.com This novel and efficient green synthetic method shows considerable potential for industrial applications due to its higher yield and reduced environmental impact. thieme-connect.deresearchgate.netthieme-connect.com
| Catalyst | Solvent | Key Strategy | Yield | Reference |
| Calcium Oxide | Anhydrous Ethanol | In-situ water removal | 85.2% | thieme-connect.dethieme-connect.com |
Role as a Precursor in Industrial Chemical Synthesis (e.g., Advantame)
This compound is a crucial intermediate in the industrial synthesis of Advantame, a high-intensity, non-caloric sweetener. fao.orgnih.gov The synthesis of Advantame from this precursor involves a multi-step process.
The first step is the selective hydrogenation of the carbon-carbon double bond in this compound to yield 3-(3-hydroxy-4-methoxyphenyl)propionaldehyde. fao.org This selective reduction is a critical step to ensure that the aldehyde functional group remains intact for the subsequent reaction.
The resulting 3-(3-hydroxy-4-methoxyphenyl)propionaldehyde is then subjected to a reductive amination reaction with aspartame (B1666099) (L-α-aspartyl-L-phenylalanine-1-methyl ester). fao.org This reaction forms the final Advantame molecule. The reductive amination is typically carried out using a catalyst, such as palladium on carbon, in a suitable solvent system like a methanol-water mixture. This process can also be performed as a direct reductive condensation of this compound with aspartame. fao.org
Hydrogenation: The carbon-carbon double bond of this compound is reduced.
Reductive Amination: The resulting saturated aldehyde is reacted with aspartame to form Advantame.
The purity of the initial this compound is important for the efficiency of the subsequent steps and the quality of the final Advantame product. nih.gov Therefore, purification methods such as recrystallization are often employed to obtain a high-purity intermediate.
Biosynthesis and Natural Occurrence of 3 Hydroxy 4 Methoxycinnamaldehyde
Distribution and Isolation from Botanical Sources
3-Hydroxy-4-methoxycinnamaldehyde, a phenolic compound also widely known by its synonyms coniferaldehyde (B117026) and ferulaldehyde, is distributed across various plant species. Its presence is a direct consequence of the phenylpropanoid pathway, a fundamental metabolic route in terrestrial plants for the synthesis of a wide array of secondary metabolites.
Presence in Cinnamomum Species and Essential Oils
The essential oils derived from the bark and leaves of Cinnamomum species, commonly known as cinnamon, are rich in cinnamaldehyde (B126680) and its derivatives. While cinnamaldehyde is the principal component that imparts the characteristic flavor and aroma to cinnamon, this compound is a closely related compound biosynthetically. Although direct isolation of this compound from Cinnamomum essential oils is not extensively documented in readily available literature, its formation is a key step in the biosynthesis of lignin (B12514952), a major structural component of the plant's cell walls. Given that Cinnamomum species are woody plants with significant lignin content, the presence of this compound as a metabolic intermediate is biochemically certain. The major constituents of cinnamon essential oil are typically cinnamaldehyde (60-90%), eugenol, and other related compounds. The precise concentration of this compound within these oils is expected to be significantly lower than that of the major components, as it is a transient intermediate in the formation of more complex polymers.
Identification in Other Plant Families and Bioresources (e.g., Melia azedarach L., Camellia sinensis)
This compound has been successfully identified and isolated from various other plant sources beyond the Cinnamomum genus. Research has confirmed its presence in the seed kernels of Melia azedarach L., a tree belonging to the mahogany family (Meliaceae). In this plant, it co-occurs with other phenolic compounds such as vanillin (B372448) and pinoresinol.
Furthermore, this compound is also found in Camellia sinensis, the plant species whose leaves are used to produce tea. Its presence in tea is part of the complex mixture of polyphenols and other secondary metabolites that contribute to the beverage's chemical profile and biological properties. Other reported natural sources of this compound include Tarenna attenuata and Flemingia paniculata.
Enzymatic Pathways and Metabolic Intermediates
The biosynthesis of this compound is intricately linked to the broader phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of lignin, flavonoids, and other essential phenolic compounds.
Integration into the Phenylpropanoid Biosynthesis Pathway (as Ferulaldehyde/Coniferaldehyde)
The phenylpropanoid pathway commences with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various cinnamic acid derivatives. One such derivative, ferulic acid, is activated to its corresponding CoA-thioester, feruloyl-CoA. The enzyme cinnamoyl-CoA reductase (CCR) then catalyzes the reduction of feruloyl-CoA to produce this compound (coniferaldehyde). This step is a critical juncture, committing the metabolic flow towards the synthesis of monolignols.
The key enzymatic conversion in this part of the pathway is:
Feruloyl-CoA → this compound (Coniferaldehyde) (catalyzed by Cinnamoyl-CoA reductase)
This reaction is a pivotal control point in the biosynthesis of guaiacyl (G) lignin units.
Role as a Monolignol in Plant Metabolism
This compound is classified as a monolignol, which are the monomeric building blocks of the complex polymer lignin. Lignin provides structural integrity to the plant cell wall, facilitates water transport, and acts as a defense mechanism against pathogens.
Following its synthesis, this compound can undergo two primary metabolic fates:
Reduction to Coniferyl Alcohol: The enzyme cinnamyl alcohol dehydrogenase (CAD) reduces the aldehyde group of this compound to an alcohol group, forming coniferyl alcohol. Coniferyl alcohol is one of the three primary monolignols (along with p-coumaryl alcohol and sinapyl alcohol) that are polymerized to form lignin.
Incorporation into Lignin: Under certain conditions, such as in plants where the CAD enzyme is downregulated, this compound itself can be directly incorporated into the lignin polymer. This incorporation introduces aldehyde functional groups into the lignin structure, which can alter its chemical properties.
The pathway can be summarized as follows:
Phenylalanine → ... → Feruloyl-CoA → this compound → Coniferyl Alcohol → Lignin
Factors Influencing Natural Abundance and Variability
The natural abundance of this compound in plants is not static and can be influenced by a variety of internal and external factors. As a key intermediate in lignin biosynthesis, its concentration is tightly regulated.
Genetic Factors: The expression levels of genes encoding the enzymes of the phenylpropanoid pathway, such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), play a crucial role. Genetic modifications that alter the activity of these enzymes can lead to either a decrease or an accumulation of this compound. For instance, downregulation of the CAD gene can result in a higher accumulation of coniferaldehyde residues within the lignin structure.
Developmental Stage and Tissue Type: The lignification process is highly dependent on the developmental stage of the plant and varies between different tissues. Younger, actively growing tissues may have different levels of this compound compared to mature, woody tissues where lignin deposition is more extensive. The incorporation of this compound can also differ between various cell types and even within different layers of the cell wall.
Environmental Stress: Abiotic and biotic stresses, such as pathogen attack, wounding, or nutrient deficiency, can trigger the phenylpropanoid pathway as a defense mechanism. This can lead to an increased production of various phenolic compounds, including intermediates like this compound, which may have antimicrobial properties or serve as precursors to defensive polymers like lignin.
| Factor | Influence on this compound Abundance |
| Genetic Regulation | Expression levels of biosynthetic enzymes (e.g., CCR, CAD) directly control its synthesis and conversion. |
| Plant Development | Concentration varies with tissue age and the extent of lignification. |
| Tissue Specificity | Abundance differs between cell types (e.g., xylem, fibers) and cell wall layers. |
| Environmental Stimuli | Stress conditions can upregulate the phenylpropanoid pathway, potentially increasing its production. |
Molecular Mechanisms of Biological Activities Associated with 3 Hydroxy 4 Methoxycinnamaldehyde
Antioxidant Efficacy and Redox Homeostasis Modulation
The antioxidant capabilities of a compound are crucial to its potential therapeutic effects, as oxidative stress is implicated in a wide array of pathological conditions. The following sections explore the various ways in which 3-Hydroxy-4-methoxycinnamaldehyde and its related compounds may contribute to maintaining redox homeostasis.
The direct quenching of reactive oxygen species (ROS) is a primary mechanism of antioxidant action. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this capability. sci-hub.se While specific IC50 values for this compound are not widely documented in the available literature, its structural isomer, 4-Hydroxy-3-methoxycinnamaldehyde (B191438), has been noted for its suitability in DPPH radical scavenging assays. bmbreports.org The presence of a phenolic hydroxyl group in the structure of these compounds is a key feature that typically confers radical scavenging activity.
Table 1: Examples of Radical Scavenging Activity for Various Compounds This table presents data for other compounds to illustrate how direct free radical scavenging is quantified, as specific data for this compound is limited.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Baicalin Hydrate | DPPH | 13.40 | researchgate.net |
| Hamamelitannin | DPPH | 19.31 | researchgate.net |
| Hemp Seed Oil | ABTS | 46.20 | researchgate.net |
| Hemp Seed Oil | DPPH | 9.76 | researchgate.net |
Heme oxygenase-1 (HO-1) is a critical enzyme in the cellular defense against oxidative stress. nih.gov It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. The induction of HO-1 is recognized as a general response to oxidant stress. nih.gov Research on the isomer 4-Hydroxy-3-methoxycinnamaldehyde, also known as coniferaldehyde (B117026), has shown it to be an effective inducer of HO-1. This induction is part of a signaling pathway that can protect cells from apoptosis induced by agents like lipopolysaccharide (LPS). The mechanism often involves the activation of transcription factors that bind to the antioxidant response element (ARE) in the promoter region of the HO-1 gene. plos.orgnih.gov Studies on other compounds have demonstrated that the induction of HO-1 can be dependent on the transcription factor Nrf2. plos.org
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response in cells. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a variety of cytoprotective genes, including HO-1, leading to their transcription. nih.gov
Studies on 2-methoxycinnamaldehyde (B72128) (2-MCA), a related compound, have shown that it can significantly activate the Nrf2 pathway. nih.gov This activation leads to an increase in the expression of Nrf2-target genes. The activation of Nrf2 by 2-MCA is also linked to an enhancement of autophagy, which is another crucial cellular stress response. nih.gov
Autophagy is a cellular process of "self-eating" that degrades and recycles damaged organelles and proteins, thereby promoting cell survival under stress conditions. Research on 2-methoxycinnamaldehyde (2-MCA) has revealed that its activation of the Nrf2 pathway leads to an increase in the expression of autophagy-associated proteins like LC3 and p62. nih.gov This suggests that 2-MCA can enhance autophagic flux. The enhancement of autophagy by 2-MCA has been shown to be a key mechanism by which it reduces inflammation in macrophages. nih.gov While direct studies on this compound are pending, the findings on related compounds suggest a potential role in modulating this critical cellular maintenance process.
Anti-inflammatory Pathways and Immunomodulatory Effects
Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways are therefore of significant scientific interest.
Pro-inflammatory cytokines and mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) play a central role in the inflammatory cascade. The inhibition of their production is a key anti-inflammatory strategy.
Research on compounds structurally related to this compound has demonstrated significant inhibitory effects on these inflammatory markers. For instance, cinnamaldehyde (B126680) has been shown to suppress the secretion of IL-1β and TNF-α from macrophages stimulated with bacterial components like lipopolysaccharide (LPS). nih.gov It also inhibits the production of pro-interleukin-1β. nih.gov Another related compound, 2-methoxycinnamaldehyde (2-MCA), has been found to reduce the production of TNF-α and NO in LPS-stimulated macrophages. bmbreports.orgnih.gov
Furthermore, a study on 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) demonstrated its ability to inhibit the release of IL-2 from T-cells, with an IC50 of approximately 2.5 μM. sci-hub.se A different phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has been shown to significantly inhibit LPS-induced NO production in both macrophage cell lines and in a zebrafish larvae model. nih.gov
Table 2: Inhibitory Effects of Related Compounds on Pro-inflammatory Markers This table presents data for compounds structurally related to this compound.
| Compound | Cell Type | Inhibited Marker | Key Findings | Reference |
|---|---|---|---|---|
| Cinnamaldehyde | J774A.1 macrophages, human primary macrophages, THP-1 monocytes | IL-1β, TNF-α, pro-IL-1β | Inhibited secretion and production of cytokines. | nih.gov |
| 2-Methoxycinnamaldehyde (2-MCA) | Macrophages | TNF-α, NO | Reduced production in LPS-stimulated cells. | bmbreports.orgnih.gov |
| 4-Hydroxy-3-methoxycinnamaldehyde (4H3MC) | Jurkat T-cells, human PBLs | IL-2 | Inhibited release with an IC50 of ~2.5 μM. | sci-hub.se |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | RAW 264.7 macrophages, zebrafish larvae | NO | Significantly inhibited LPS-induced production. | nih.gov |
Modulation of T Cell Differentiation and Proliferation
This compound, also referred to as 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) in some studies, has demonstrated significant effects on the differentiation and proliferation of T cells, which are crucial players in the adaptive immune response.
Detailed Research Findings: Research has shown that 4H3MC can inhibit the differentiation of naive T helper (Th0) cells into both Th1 and Th2 subtypes. This is achieved through the suppression of key transcription factors that govern these differentiation pathways. Specifically, it has been observed to downregulate T-bet, the master regulator of Th1 differentiation, and GATA3, the key transcription factor for Th2 differentiation. nih.govdiva-portal.org By inhibiting these transcription factors, 4H3MC effectively blocks the development of these effector T cell lineages.
Furthermore, 4H3MC has been found to curtail the proliferation of T cells during their differentiation into Th1 and Th2 cells. In studies using carboxyfluorescein succinimidyl ester (CFSE) labeling to track cell division, treatment with 4H3MC resulted in a noticeable inhibition of proliferation in both Th1- and Th2-polarizing CD4+ T cells. researchgate.net For instance, after 72 hours of culture, a significant reduction in cell division was observed in the presence of the compound. researchgate.net After a 5-day differentiation period, a notable decrease in the total number of both Th1 and Th2 cells was measured in cultures treated with 10 μM of 4H3MC. researchgate.net
Table 1: Effect of this compound on T Cell Differentiation and Proliferation
| Parameter | Cell Type | Treatment | Observation | Reference |
|---|---|---|---|---|
| Differentiation | CD4+ T cells | 10 μM 4H3MC for 5 days | Reduction in the total number of differentiated Th1 and Th2 cells. | researchgate.net |
| Proliferation | CFSE-labeled CD4+ T cells | 10 μM 4H3MC for 72 hours | Inhibition of proliferation during Th1 and Th2 differentiation. | researchgate.net |
Influence on Protein Kinase C (PKC) Signaling
The compound has been identified as a modulator of Protein Kinase C (PKC) signaling, particularly targeting the PKCθ isotype, which is a critical enzyme in the T cell activation cascade.
Detailed Research Findings: In silico analyses have predicted that this compound is a potential inhibitor of several PKC isotypes, including PKCθ. nih.gov This has been substantiated by in vitro kinase assays, which have demonstrated that the compound can directly block PKC activity. nih.gov In cellular models, it has been shown to inhibit the phosphorylation of PKCθ in T cells, a key step in its activation. nih.gov The functional consequence of this inhibition is a significant reduction in the production of Interleukin-2 (IL-2), a cytokine vital for T cell proliferation. The compound was found to inhibit IL-2 release from both transformed (Jurkat) and untransformed human T cells with a half-maximal inhibitory concentration (IC50) of approximately 2.5 μM. sci-hub.se This potency was noted to be nearly five-fold greater than its structural analog, 4-hydroxycinnamic acid. sci-hub.se The inhibition of PKCθ and its downstream pathways, such as the activation of MAP kinases (ERK and p38) and transcription factors (NF-κB, AP-1, and NFAT), underscores its potential as an immunomodulatory agent. nih.gov
Table 2: Inhibition of IL-2 Release by this compound
| Cell Type | Parameter Measured | IC50 Value | Reference |
|---|
Selective Inhibition of JAK2-STAT1-iNOS Signaling
This compound, also known as coniferyl aldehyde (CA), has been shown to selectively target the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 1 (STAT1)-inducible nitric oxide synthase (iNOS) signaling pathway, a key axis in inflammatory responses.
Detailed Research Findings: In studies involving lipopolysaccharide (LPS)-stimulated murine macrophages and IFN-γ/TNF-α-stimulated human keratinocytes, coniferyl aldehyde significantly reduced the production of nitric oxide (NO) and the expression of iNOS. all-imm.comnih.gov Mechanistically, it was found to decrease the phosphorylation of both JAK2 and STAT1 without affecting the NF-κB or MAPK pathways. all-imm.com The dephosphorylation of JAK2 prevents the subsequent phosphorylation and nuclear translocation of STAT1, which is a critical transcription factor for the iNOS gene. This selective inhibition of the JAK2-STAT1-iNOS axis has also been observed in vivo. all-imm.com In LPS-treated WI-38 human lung fibroblast cells, coniferyl aldehyde reversed the increased phosphorylation of JAK2 and STAT1 in a dose-dependent manner, with significant inhibitory effects at higher doses. all-imm.com
Table 3: Effect of Coniferyl Aldehyde on the JAK2-STAT1-iNOS Pathway
| Cell Type | Stimulant | Effect of Coniferyl Aldehyde | Observation | Reference |
|---|---|---|---|---|
| Murine Macrophages | LPS | Inhibition of iNOS expression | Significant reduction in NO and iNOS. | all-imm.comnih.gov |
| Human Keratinocytes | IFN-γ/TNF-α | Inhibition of JAK2-STAT1-iNOS axis | Decreased phosphorylation of JAK2 and STAT1. | all-imm.com |
Attenuation of Keratinocyte Activation in Inflammatory Responses
The compound has been shown to mitigate inflammatory responses by directly affecting the activation of keratinocytes, the primary cell type in the epidermis.
Detailed Research Findings: In studies on human keratinocyte HaCaT cells stimulated with TNF-α and IFN-γ, this compound (4H3MC) led to a dose-dependent reduction in the mRNA expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and Thymic Stromal Lymphopoietin (TSLP). nih.gov This inhibitory effect was observed at concentrations ranging from 0 to 20 μM. nih.gov The reduction in cytokine production was evident as early as 3 hours after keratinocyte activation. nih.gov This suggests that the compound can directly suppress the inflammatory signaling within keratinocytes, thereby contributing to the attenuation of skin inflammation, as seen in models of atopic dermatitis. nih.govsci-hub.se
Table 4: Effect of this compound on Pro-inflammatory Cytokine Expression in HaCaT Keratinocytes
| Cytokine | Treatment Concentration | Outcome | Reference |
|---|---|---|---|
| TNF-α | 0-20 μM | Dose-dependent reduction in mRNA expression | nih.gov |
| IL-1β | 0-20 μM | Dose-dependent reduction in mRNA expression | nih.gov |
| IL-6 | 0-20 μM | Dose-dependent reduction in mRNA expression | nih.gov |
Anticancer and Cytotoxic Mechanisms in Cellular Models
Beyond its immunomodulatory effects, this compound and related compounds have demonstrated cytotoxic and anticancer properties in various malignant cell lines through the induction of apoptosis and regulation of the cell cycle.
Induction of Apoptosis in Malignant Cells
The compound has been investigated for its ability to trigger programmed cell death, or apoptosis, in cancer cells.
Detailed Research Findings: A related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), has been shown to induce a dose- and time-dependent decrease in cell proliferation and viability, leading to apoptosis in human breast cancer cell lines (MCF-7, T47D, and MDA-231) with minimal effects on non-tumoral cells. nih.gov The induction of apoptosis was associated with an increase in the pro-apoptotic protein Bax and a corresponding increase in the Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Another related stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was found to induce apoptosis in human lung cancer cells, evidenced by morphological changes, DNA fragmentation, and the release of cytochrome c from the mitochondria into the cytosol. nih.gov While these findings are on related structures, they suggest a potential mechanism for the anticancer activity of this compound.
Table 5: Pro-Apoptotic Effects of Related Cinnamic Acid Derivatives
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MCF-7, T47D, MDA-231 (Breast Cancer) | Dose- and time-dependent induction of apoptosis; increased Bax/Bcl-2 ratio. | nih.gov |
Regulation of Cell Cycle Progression
The anticancer activity of this class of compounds is also linked to their ability to interfere with the normal progression of the cell cycle in malignant cells.
Detailed Research Findings: Studies on related compounds have demonstrated the ability to induce cell cycle arrest, a critical mechanism for preventing cancer cell proliferation. For example, the stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene induced cell cycle arrest at the G2/M phase in human lung cancer cells. nih.gov This arrest was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov In another study, the alkaloid erythraline (B1235506) was shown to induce G2/M cell cycle arrest in SiHa cervical cancer cells, with the percentage of cells in the G2/M phase increasing from 7.25% in untreated controls to 22% in treated cells. mdpi.com While these studies were not conducted on this compound itself, they provide a strong indication that a key anticancer mechanism for this class of compounds involves the disruption of cell cycle progression, particularly at the G2/M checkpoint.
Table 6: Cell Cycle Arrest Induced by Related Compounds
| Compound | Cell Line | Phase of Arrest | Observation | Reference |
|---|---|---|---|---|
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Lung Cancer) | G2/M | Downregulation of cyclin B1. | nih.gov |
Impact on Key Signaling Pathways (e.g., PI3K/Akt, Wnt/β-catenin)
Research has shown that related cinnamaldehyde compounds can influence critical signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways. semanticscholar.orgnih.gov These pathways are often dysregulated in various diseases. The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. semanticscholar.orgresearchgate.net Similarly, the Wnt/β-catenin pathway plays a vital role in embryonic development and tissue homeostasis, and its aberrant activation is linked to disease. semanticscholar.orgresearchgate.net
Studies on cinnamaldehyde, a structurally similar compound, have demonstrated its ability to inhibit the PI3K/Akt and Wnt/β-catenin signaling pathways in cancer cells. semanticscholar.orgresearchgate.net This inhibition leads to a decrease in the expression of downstream target genes that promote cell cycle progression and survival. semanticscholar.org For instance, cinnamaldehyde has been observed to reduce the phosphorylation of Akt and GSK-3β, key components of these pathways, thereby suppressing their activity. semanticscholar.orgresearchgate.net The convergence of these two pathways on GSK3β and β-catenin highlights a critical point of regulation that can be targeted by compounds like cinnamaldehyde. researchgate.net
Modulation of Matrix Metalloproteinase (MMP) Expression and Invasion
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. nih.gov Elevated expression and activity of certain MMPs, such as MMP-2 and MMP-9, are often associated with disease progression, particularly in the context of cancer cell invasion and metastasis. nih.govscisoc.or.th
Studies on 4-methoxycinnamaldehyde (B120730) (4-MCA), a related compound, have shown its potential to inhibit cancer cell invasion by downregulating the expression of specific MMPs. scisoc.or.th In cervical cancer cells, 4-MCA was found to significantly reduce the expression of MMP14, a key enzyme involved in activating other MMPs like MMP2. scisoc.or.th This inhibitory effect on MMP expression contributes to the anti-invasive properties of the compound. scisoc.or.th The ability of cinnamaldehyde and its derivatives to modulate MMPs suggests a mechanism by which they can interfere with tissue remodeling processes that are critical for cell invasion. researchgate.netscisoc.or.th
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. nih.gov These enzymes, including Topoisomerase I (Top1) and Topoisomerase II (Top2), are vital for DNA replication, transcription, and recombination. nih.govoncohemakey.com Because of their critical role in cell proliferation, they have become important targets for anticancer drugs. nih.govoncohemakey.com
Inhibitors of DNA topoisomerases function by trapping the enzyme-DNA covalent complex, which leads to DNA strand breaks and ultimately cell death. oncohemakey.com While direct studies on this compound as a DNA topoisomerase inhibitor are limited, research into structurally related compounds provides insights. Certain benzophenanthridinone derivatives, for example, have been identified as dual inhibitors of both Top1 and Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that repairs Top1-mediated DNA damage. nih.gov This dual inhibition can enhance the cytotoxic effects in cancer cells. nih.gov The potential for cinnamaldehyde derivatives to interact with these crucial nuclear enzymes warrants further investigation.
Antimicrobial and Antifungal Actions
Bactericidal Activity Against Gram-Positive and Gram-Negative Organisms
Cinnamaldehyde and its derivatives have demonstrated significant bactericidal activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. researchgate.netfrontiersin.org The antimicrobial efficacy is attributed to the ability of these compounds to interfere with essential bacterial processes. One of the proposed mechanisms is the inhibition of cell wall synthesis, which makes them effective against a variety of bacteria. researchgate.net
Research has shown that cinnamaldehyde can inhibit the growth of bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The hydrophobic nature of the Gram-negative bacterial surface may facilitate the interaction with aromatic compounds like cinnamaldehyde, contributing to its effectiveness. tandfonline.com The antimicrobial activity of these compounds is a subject of ongoing research, with studies exploring their potential as alternatives or adjuncts to conventional antibiotics. researchgate.netfrontiersin.org
互动数据表
| Compound | Organism | Type | Activity |
| Cinnamaldehyde | Staphylococcus aureus | Gram-Positive | Inhibitory |
| Cinnamaldehyde | Escherichia coli | Gram-Negative | Inhibitory |
| Cinnamaldehyde | Pseudomonas aeruginosa | Gram-Negative | Biofilm Inhibition |
| Cinnamaldehyde | Streptococcus mutans | Gram-Positive | Inhibitory |
Antifungal Properties (e.g., against Penicillium digitatum)
In addition to its antibacterial effects, cinnamaldehyde exhibits potent antifungal properties. It has been shown to be effective against various fungi, including those that cause spoilage in food products. nih.gov For instance, research has investigated the effect of cinnamaldehyde on Geotrichum citri-aurantii, a fungus that affects citrus fruits, and found that it disrupts the integrity of the fungal cell wall. nih.gov
Studies on Penicillium digitatum, another significant postharvest pathogen of citrus, have explored the antifungal mechanisms of similar compounds like citral. These studies revealed that such compounds can inhibit key metabolic pathways, such as ergosterol (B1671047) biosynthesis, which is crucial for fungal cell membrane structure and function. nih.gov The ability of cinnamaldehyde and related aldehydes to interfere with fungal cell wall and membrane integrity underscores their potential as effective antifungal agents. nih.gov
Synergistic Effects with Conventional Antimicrobials
An important area of research is the investigation of synergistic effects when cinnamaldehyde and its derivatives are combined with conventional antimicrobial drugs. This approach has the potential to enhance the efficacy of existing antibiotics, reduce required dosages, and combat the development of antimicrobial resistance.
Studies have demonstrated that trans-cinnamaldehyde exhibits synergistic or partial synergistic effects when combined with several conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, when combined with amikacin (B45834), the minimum inhibitory concentration (MIC) of amikacin against MRSA was significantly reduced. nih.gov This synergy is thought to be multifaceted, potentially involving mechanisms that increase the susceptibility of the bacteria to the antibiotic. nih.gov The combination of cinnamaldehyde with other phytochemicals, such as eugenol, has also been shown to enhance antimicrobial potency. researchgate.net These findings highlight the potential of using cinnamaldehyde derivatives in combination therapies to improve the management of bacterial infections. nih.gov
Nematicidal Activity
While aromatic aldehydes, such as cinnamic aldehyde, have been investigated for their nematicidal properties against root-knot nematodes like Meloidogyne incognita, specific research detailing the nematicidal activity of this compound is not prominently available in current scientific literature. nih.gov The proposed mechanism for related aldehydes involves a reaction between the compound's carbonyl group and thiol cysteine residues in the nematode's protein exoskeleton. nih.gov However, dedicated studies to confirm this activity and mechanism for this compound are required.
Antiviral Properties and Inhibition Mechanisms
The antiviral profile of this compound is an emerging area of research.
There is currently a lack of specific scientific studies detailing the efficacy of this compound in inhibiting the attachment and internalization of viruses such as the Respiratory Syncytial Virus (RSV). While related compounds like cinnamaldehyde are being systematically reviewed for their anti-RSV effects, direct evidence for this compound is not yet established. nih.gov
While comprehensive data on the broad-spectrum antiviral activity of this compound is limited, its activity against other microbes has been noted. Specifically, the compound has demonstrated antifungal effects against numerous strains of Candida. ebi.ac.uk Research has established Minimum Inhibitory Concentrations (MICs) for coniferyl aldehyde against these fungal strains, with values ranging from 100 to 300 µg/ml. ebi.ac.uk This antifungal action suggests a potential for antimicrobial properties that warrants further investigation to determine if a similar breadth of activity exists against various viral families.
| Organism | Activity | MIC Range (µg/ml) | Reference |
|---|---|---|---|
| Candida (65 strains, including fluconazole-sensitive and resistant) | Antifungal | 100 - 300 | ebi.ac.uk |
Enzyme Inhibitory Potential
The ability of this compound to inhibit specific enzymes is a key area of its bioactivity.
In the context of managing carbohydrate metabolism, inhibitors of α-glucosidase and α-amylase are of significant interest. nih.govnih.gov These enzymes are crucial for the digestion of complex carbohydrates into absorbable simple sugars. nih.gov However, based on available scientific literature, there are no specific studies that have evaluated or confirmed the inhibitory potential of this compound against α-glucosidase and α-amylase.
A significant body of research points to the potential of this compound (coniferyl aldehyde, CA) as an inhibitor of the Janus kinase 2 (JAK2) signaling pathway. nih.govnih.govall-imm.com This inhibition is primarily linked to the compound's anti-inflammatory properties. nih.gov
Research demonstrates that coniferyl aldehyde selectively inhibits the JAK2/STAT1 signaling cascade. nih.gov The mechanism involves the suppression of JAK2 phosphorylation, which in turn prevents the phosphorylation and subsequent nuclear translocation of STAT1 (Signal Transducer and Activator of Transcription 1). nih.govall-imm.com This disruption of the JAK2-STAT1 pathway leads to a downstream reduction in the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS). nih.gov
This inhibitory effect has been observed in various cellular and preclinical models:
In vitro: Coniferyl aldehyde has been shown to reduce inflammatory reactions in macrophages and human keratinocytes. nih.gov It also reverses the inflammatory effects in leptomeningeal cells and reduces the subsequent immune response in microglia by suppressing JAK2 phosphorylation. nih.govnih.gov In human lung fibroblast cells (WI-38), it can alleviate lipopolysaccharide (LPS)-induced inflammation and apoptosis by inactivating the JAK2–STAT1 pathway. all-imm.com
In vivo: Systemic administration of the compound significantly reduced carrageenan-induced paw edema in rats, where it was shown to decrease iNOS expression and STAT1 phosphorylation. nih.gov
These findings highlight coniferyl aldehyde as a promising candidate for further investigation in the context of inflammatory conditions where the JAK2-STAT1 pathway plays a crucial role. nih.gov
| Model System | Key Findings | Mechanism | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages & Human Keratinocytes | Exhibits significant anti-inflammatory properties. | Mediated by selective inhibition of JAK2-STAT1-iNOS signaling. | nih.gov |
| Leptomeningeal Cells & Microglia | Inhibits inflammatory effects and subsequent immune response. | Suppresses JAK2 phosphorylation. | nih.govnih.gov |
| WI-38 Human Lung Fibroblasts | Alleviates LPS-induced apoptosis and inflammation. | Inactivates the JAK2–STAT1 signaling pathway. | all-imm.com |
| Rat Model (Carrageenan-induced paw edema) | Reduced edema, iNOS expression, and STAT1 phosphorylation. | Inhibition of the JAK2-STAT1 pathway in vivo. | nih.gov |
Structure Activity Relationship Sar Studies and Computational Investigations
Elucidation of Key Structural Features for Biological Efficacy
The biological and chemical efficacy of cinnamaldehyde (B126680) derivatives is highly dependent on the nature and position of substituents on the phenyl ring, as well as the integrity of the α,β-unsaturated aldehyde side chain. For 3-Hydroxy-4-methoxycinnamaldehyde, the key features influencing its activity are the hydroxyl (-OH) group at the C3 position and the methoxy (B1213986) (-OCH₃) group at the C4 position.
Research into hydroxycinnamic acid derivatives (HCADs) has demonstrated that the specific placement of these groups is critical. For instance, studies on the ability of HCADs to synergize with other compounds in biological systems revealed that a hydroxyl group at the para position (C4) of the phenolic ring was a critical structural element. mdpi.com The presence of a methoxy group, as seen in derivatives like methyl ferulate, can modulate this activity. mdpi.com In this compound, the hydroxyl and methoxy groups are in a meta and para arrangement, respectively, which influences the molecule's electronic distribution, polarity, and hydrogen-bonding capabilities.
The aldehyde group itself is a key reactive site, capable of facilitating nucleophilic additions. Furthermore, the entire cinnamaldehyde backbone, with its conjugated double bond system, is essential for certain biological activities. Alterations to this system, such as the reduction of the C7-C8 double bond, have been shown to diminish or eliminate specific cooperative biological effects in related compounds. mdpi.com The combination of the substituted aromatic ring and the reactive aldehyde group defines the molecule's potential for various chemical interactions.
Advanced Computational Chemistry Approaches
Computational chemistry offers powerful tools for predicting the behavior of molecules like this compound, saving time and resources compared to purely experimental approaches. These methods provide a microscopic view of molecular properties, stability, and interaction dynamics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and predict the stability and reactivity of molecules. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, scientists can infer a molecule's chemical behavior. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in
For the closely related precursor molecule, 3-Hydroxy-4-methoxybenzaldehyde, DFT calculations have been performed to determine its quantum chemical properties. niscpr.res.in These studies analyze ionization potential, electron affinity, and hardness to create a detailed reactivity profile. niscpr.res.in Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. niscpr.res.in Such analyses are fundamental to understanding the reactivity of the aldehyde group and the phenolic ring system in this compound.
Table 1: Calculated Chemical Reactivity Descriptors for 3-Hydroxy-4-methoxybenzaldehyde This table presents theoretical data for a structurally related precursor molecule to illustrate the application of DFT analysis.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -8.68 |
| LUMO Energy | -4.68 |
| Energy Gap (HOMO-LUMO) | 4.00 |
| Ionisation Potential (I) | 8.68 |
| Electron Affinity (A) | 4.68 |
| Hardness (η) | 2.00 |
Data sourced from a DFT study on 3-Hydroxy-4-methoxybenzaldehyde to demonstrate the types of parameters calculated. niscpr.res.in
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding potential biological targets.
Studies on cinnamaldehyde derivatives have used molecular docking to explore their potential as anticancer agents by testing their binding against various protein receptors. waocp.orgnih.gov The analysis focuses on binding affinity, often expressed as an inhibition constant (Ki), and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the protein's active site. waocp.org
For example, a comparative docking study of hydroxy and methoxy cinnamaldehyde derivatives against several cancer-related receptors showed that substitution patterns significantly influence binding. waocp.org An ortho-hydroxy cinnamaldehyde (o-OH CM) was found to have the best activity against multiple receptors, while a meta-methoxy cinnamaldehyde (m-OMe CM) showed better activity against others. waocp.org These findings underscore the importance of the substituent positions on the phenyl ring for specific ligand-target interactions. Such studies help to screen and rank compounds based on their predicted binding efficacy. waocp.orgnih.gov
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to analyze the stability and conformational dynamics of the ligand-receptor complex over time. MD simulations model the natural motion and fluctuations of atoms in the system, providing a more realistic view of the binding interaction than the static picture offered by docking.
The primary outputs of MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). RMSD tracks the average change in the displacement of atoms for the protein and ligand, with stable, low values indicating that the complex remains in its docked conformation. RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's presence. These simulations are crucial for validating docking poses and confirming that the predicted interactions are stable in a dynamic, solvated environment.
Spectroscopic Characterization for Structural Insights
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's chemical structure. These methods provide definitive evidence of functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By measuring the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom.
For this compound, ¹H NMR confirms the presence of the aldehyde proton, the vinylic protons of the propenal chain, the aromatic protons on the substituted ring, and the protons of the methoxy group. ¹³C NMR complements this by identifying the carbons of the carbonyl group, the aromatic ring, the double bond, and the methoxy group. The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J) between adjacent protons confirm the substitution pattern and the trans stereochemistry of the double bond.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H | 9.72 | Aldehyde proton (CHO) |
| ¹H | 7.52 | Vinylic proton (CH=CH) |
| ¹H | 6.98–7.40 | Aromatic protons |
| ¹H | 3.87 | Methoxy protons (OCH₃) |
| ¹³C | 194.2 | Carbonyl carbon (CHO) |
| ¹³C | 153.9 | Aromatic carbon (C-OCH₃) |
| ¹³C | 146.9 | Aromatic carbon (C-OH) |
| ¹³C | 127.2–112.2 | Aromatic & Vinylic carbons |
Data obtained in DMSO-d₆ solvent.
Vibrational (FT-IR, FT-Raman) and Electronic (UV-Vis) Spectral Analysis
Vibrational and electronic spectral analyses are powerful tools for the structural characterization of molecules. For compounds structurally related to this compound, such as 4-Hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde), these techniques have been employed to understand their molecular structure. researchgate.net
FT-IR and FT-Raman Spectroscopy:
In a study on the related compound 4-Hydroxy-3-methoxycinnamaldehyde, FT-IR and FT-Raman spectra were analyzed. researchgate.net The C-H stretching vibrations were observed in the range of 3148-3091 cm⁻¹ in the experimental spectra and calculated to be in the 3158-3095 cm⁻¹ range. researchgate.net The C-H in-plane bending vibrations were experimentally observed at various points including 1583, 1489, and 1345 cm⁻¹. researchgate.net For the methoxy group, the symmetric stretching vibrations are typically found between 2870-2825 cm⁻¹, while asymmetric stretching vibrations appear around 2985 ± 80 cm⁻¹. researchgate.net
For this compound itself, characteristic FT-IR peaks are expected around 1670 cm⁻¹ for the C=O stretch of the aldehyde group and in the 3200–3400 cm⁻¹ region for the phenolic -OH group.
A study on 3-chloro-4-methoxybenzaldehyde, another related aldehyde, utilized FT-Raman and FT-IR spectroscopy to perform a complete assignment of the observed spectra, supported by density functional theory (DFT) calculations. nih.gov This research also identified Fermi resonance in the aldehydic C-H stretching region and near the C=O stretching frequency. nih.gov
Table 1: Key FT-IR Spectral Data for Cinnamaldehyde Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1670 |
| Phenolic (O-H) | Stretch | 3200–3400 |
| Aromatic (C-H) | Stretch | 3148-3091 |
| Methoxy (C-H) | Symmetric Stretch | 2870-2825 |
| Methoxy (C-H) | Asymmetric Stretch | ~2985 |
Electronic (UV-Vis) Spectral Analysis:
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding the reactivity of a compound.
For 4-Hydroxy-3-methoxycinnamaldehyde, the HOMO-LUMO energy gap was calculated to understand its charge density distribution. researchgate.net The energy gap between HOMO and LUMO is a key parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller energy gap generally indicates higher reactivity. irjweb.com
Global Reactivity Descriptors and Charge Distribution Analysis
Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating global reactivity descriptors and analyzing charge distribution. These parameters provide a quantitative measure of a molecule's reactivity and the nature of its electrostatic interactions.
HOMO-LUMO Analysis:
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
In a study of 4-Hydroxy-3-methoxycinnamaldehyde, the HOMO-LUMO energy was calculated to gain insights into its charge density distribution. researchgate.net For a different but related molecule, an imidazole (B134444) derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com
Molecular Electrostatic Potential (MESP):
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. It illustrates the regions of positive and negative electrostatic potential on the molecular surface. For 4-Hydroxy-3-methoxycinnamaldehyde, MESP analysis helps in understanding its charge density distribution. researchgate.net
Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA):
Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA) are computational methods used to determine the charge distribution on individual atoms within a molecule. This information is crucial for understanding the reactivity of different parts of the molecule. For instance, in the study of an imidazole derivative, Mulliken charges were calculated to understand the nuclear structure and reactive centers. irjweb.com
Global Reactivity Descriptors:
Synthesis and Biological Evaluation of 3 Hydroxy 4 Methoxycinnamaldehyde Derivatives and Analogs
Design and Synthesis of Modified Cinnamaldehyde (B126680) Structures
The inherent bioactivity of cinnamaldehyde and its derivatives has spurred significant interest in the design and synthesis of modified structures to enhance their therapeutic potential. researchgate.netnih.gov The core structure, characterized by a benzene (B151609) ring, an aldehyde group, and an unsaturated double bond, offers multiple sites for chemical modification. researchgate.net Researchers have focused on creating libraries of derivatives with improved biological activity and reduced pungency compared to the parent compound. researchgate.net
Exploration of Hydroxycinnamaldehyde and Methoxycinnamaldehyde Analogs
The synthesis of 3-Hydroxy-4-methoxycinnamaldehyde, an important organic intermediate, is often achieved through the aldol (B89426) condensation of isovanillin (B20041) and acetaldehyde (B116499). thieme-connect.degoogle.com Traditional methods using sodium hydroxide (B78521) in an aqueous solution often result in low yields and significant wastewater generation. thieme-connect.de A greener and more efficient approach utilizes calcium oxide in anhydrous ethanol (B145695), which acts as a basic catalyst and reacts with the water produced, shifting the reaction equilibrium to favor product formation and achieving yields as high as 85.2%. thieme-connect.de
Another method involves the reaction of a benzaldehyde (B42025) derivative, like isovanillin, with acetaldehyde in the presence of an alkali at low temperatures, which also yields highly pure (2E)-(3-hydroxy-4-methoxy)cinnamaldehyde. google.com These synthetic routes provide the foundational structures for further derivatization and biological screening. The exploration of various hydroxycinnamaldehyde and methoxycinnamaldehyde analogs, such as 4-Methoxycinnamaldehyde (B120730), has been a key area of research. wikipedia.orgnih.gov
| Compound Name | Starting Materials | Synthetic Method | Key Features of Synthesis |
| This compound | Isovanillin, Acetaldehyde | Aldol Condensation | Use of calcium oxide in ethanol for higher yield and greener process. thieme-connect.de |
| (2E)-(3-hydroxy-4-methoxy)cinnamaldehyde | Isovanillin, Acetaldehyde | Aldol Condensation | Reaction in the presence of an alkali at low temperature for high purity. google.com |
Synthetic Strategies for Derivative Libraries
The creation of derivative libraries is a crucial step in systematically exploring the structure-activity relationships of this compound analogs. A common strategy involves the Claisen-Schmidt condensation reaction between a methyl heteroarylketone and a cinnamaldehyde derivative (such as 4-nitrocinnamaldehyde (B167888) or 2-methoxycinnamaldehyde) in the presence of aqueous sodium hydroxide in ethanol. nih.gov This method allows for the generation of a diverse range of chalcone (B49325) derivatives. nih.gov
Another approach to generating diversity is through the synthesis of Schiff base derivatives. researchgate.net For instance, vanillin (B372448) has been reacted with a variety of compounds including 2-aminobenzenethiol, furan-2-carbohydrazide, and 2-hydrazinylpyridine to produce a library of fourteen distinct vanillin derivatives. researchgate.net These synthetic strategies enable the production of a wide array of compounds for subsequent biological evaluation.
Functionalization and Derivatization Approaches
Functionalization and derivatization are key strategies to modulate the biological properties of this compound. These modifications aim to enhance bioactivity, improve pharmacokinetic profiles, and explore new therapeutic applications.
Sulfonation for Enhanced Bioactivity
While specific studies on the sulfonation of this compound were not found, the general principle of sulfonation is to increase the water solubility and potentially alter the biological activity of a compound. This modification can influence how the molecule interacts with biological targets.
Aminomethyl Derivatives (e.g., Mannich Bases) and Cytotoxic Potential
The introduction of aminomethyl groups, often through the Mannich reaction, is a common strategy to enhance the cytotoxic potential of bioactive compounds. For example, a series of new 7-iminomethyl derivatives of camptothecin (B557342) were synthesized from camptothecin-7-aldehyde and various amines. nih.gov Subsequent hydrogenation of these imines yielded the corresponding aminomethyl derivatives. nih.gov Many of these derivatives, particularly the imines and less polar amines, exhibited a significant increase in cytotoxic activity against the H460 non-small lung carcinoma cell line when compared to topotecan. nih.gov This suggests that the lipophilicity of the substituent at this position plays a crucial role in cytotoxic potency. nih.gov Cinnamaldehyde itself has demonstrated cytotoxic effects against various cancer cell lines, including leukemia, colon, and breast cancer. mdpi.com Its derivatives are being explored for their potential to enhance these anticancer properties. mdpi.comnih.gov
| Derivative Class | Synthetic Approach | Biological Activity | Cell Line |
| 7-Iminomethyl and 7-Aminomethyl Camptothecin Derivatives | Reaction of camptothecin-7-aldehyde with amines, followed by hydrogenation. nih.gov | Increased cytotoxic activity compared to topotecan. nih.gov | H460 (non-small lung carcinoma) nih.gov |
| Cinnamaldehyde | Not applicable | Cytotoxic effect, inhibition of cell proliferation. mdpi.com | Leukemia L1210, LoVo, HT-29, MDA-MB-231, MCF-7 mdpi.com |
| Cinnamaldehyde in combination with Doxorubicin | Not applicable | Potentiated cytotoxic and apoptogenic effects of doxorubicin. nih.govresearchgate.net | PC3 (prostate cancer), U87MG (glioblastoma) nih.govresearchgate.net |
Curcuminoid Chalcone Analogs and Related Bioactivities
Chalcones, which share structural similarities with curcumin (B1669340), are a class of compounds with significant therapeutic potential, including anti-inflammatory and anticancer activities. nih.govnih.gov The synthesis of cinnamaldehyde-based chalcone derivatives is often achieved through a Claisen-Schmidt condensation reaction. nih.gov These hybrid molecules aim to combine the beneficial properties of both cinnamaldehyde and chalcones. nih.gov
Research has shown that some of these chalcone derivatives possess potent antioxidant and anticancer properties. nih.govresearchgate.net For instance, one study identified a cinnamaldehyde-based chalcone derivative (compound 3e) with high antioxidant activity and significant inhibitory effects against Caco-2 colon cancer cells, without harming healthy cells. researchgate.net Curcumin and its analogs, which are structurally related to chalcones, have also been investigated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and cancer treatment. researchgate.net Both curcumin and cinnamaldehyde were found to inhibit PTP1B activity and reduce the viability of MCF-7 breast cancer cells. researchgate.net The structural backbone of chalcones, derived from the condensation of p-coumaroyl-CoA and malonyl-CoA, provides a versatile scaffold for developing therapeutic agents. nih.gov
Comparative Analysis of Biological Activities Across Derivatives
The biological activities of this compound derivatives are diverse, with minor structural alterations leading to significant changes in their biological profiles. Research has primarily focused on antioxidant, anti-inflammatory, and antimicrobial properties.
A study evaluating various cinnamaldehyde (CNA) derivatives for their antioxidant effects provides a clear comparative basis. researchgate.net The findings indicate that the positioning of hydroxyl and methoxy (B1213986) groups is critical. For instance, 2-hydroxycinnamaldehyde (B114546) (2HCNA) was identified as a more effective antioxidant at physiological pH compared to other analogs. researchgate.net In contrast, under acidic conditions, 4-Fluoro-2-methoxycinnamaldehyde (4FoCNA) demonstrated the highest antioxidant activity. researchgate.net However, both 2HCNA and 4FoCNA were found to be toxic to cultured myotube cells. researchgate.net
Further comparative studies showed that other derivatives, such as 2-methoxycinnamaldehyde (B72128) (2MeCNA) and 2-benzyloxycinnamaldehyde (2BzCNA), not only possessed antioxidant capabilities but also offered protection against H₂O₂-induced atrophy in myotubes without exhibiting the toxicity seen in 2HCNA and 4FoCNA. researchgate.net These compounds helped maintain the normal morphology of the cells, highlighting their therapeutic potential against oxidative stress-induced muscle atrophy. researchgate.net
The parent compound, this compound, exhibits anti-inflammatory and analgesic effects, attributed to its ability to modulate inflammatory mediators. When compared to its carboxylic acid derivative, isoferulic acid, differences in bioactivity are noted. While this compound's anti-inflammatory action is linked to prostaglandin (B15479496) modulation, isoferulic acid shows antimicrobial effects against S. aureus.
The following table summarizes the comparative biological activities of selected cinnamaldehyde derivatives.
| Compound/Derivative | Biological Activity | Key Findings |
| 2-Hydroxycinnamaldehyde (2HCNA) | Antioxidant | More effective at physiological pH but toxic to myotubes. researchgate.net |
| 4-Fluoro-2-methoxycinnamaldehyde (4FoCNA) | Antioxidant | Showed maximum activity under acidic conditions but was toxic to myotubes. researchgate.net |
| 2-Methoxycinnamaldehyde (2MeCNA) | Antioxidant, Cytoprotective | Protected myotubes from H₂O₂-induced atrophy without toxicity. researchgate.net |
| 2-Benzyloxycinnamaldehyde (2BzCNA) | Antioxidant, Cytoprotective | Protected myotubes from H₂O₂-induced atrophy without toxicity. researchgate.net |
| This compound | Anti-inflammatory, Analgesic | Modulates inflammatory mediators like prostaglandins. |
| Isoferulic acid | Antimicrobial | Effective against S. aureus. |
This table is generated based on the textual data provided in the referenced sources.
Structure-Function Correlations Derived from Analog Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule relates to its biological function. For analogs of this compound, these studies have elucidated the roles of specific functional groups.
The hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring are critical determinants of activity. A detailed SAR study on a series of 2-hydroxy-3-methoxybenzylamine derivatives, which share the core phenyl structure, revealed that the 2-OH group is essential for inhibitory activity against 12-lipoxygenase. nih.gov Removal of the 2-OH group (compound 10 in the study) or the 3-OMe group (compound 9 ) led to a complete loss of activity. nih.gov This underscores the necessity of this specific substitution pattern for certain biological actions.
Further modifications on the phenyl ring of this analog series provided more insights:
Halogenation : Introducing a chloro group at the 3-position (19 ) resulted in comparable activity to the parent methoxy compound, while fluoro (20 ) and bromo (21 ) derivatives were less active. Unexpectedly, a bromo (22 ) or chloro (27 ) group at the 4-position improved or maintained activity. nih.gov
Other Substitutions : Adding methyl (23 ), amino (24 ), or nitro (25 ) groups at the 3-position caused a drastic loss of activity. nih.gov
These findings suggest that for 12-lipoxygenase inhibition, the 3-position is optimal for a methoxy group, but it can be replaced by a chloro group. The 4-position can tolerate chloro or bomo substituents. nih.gov
A direct comparison between this compound and its non-hydroxylated analog, 4-methoxycinnamaldehyde, also reveals important structure-function correlations. The presence of the hydroxyl group in this compound increases its polarity (LogP: 1.5) compared to 4-methoxycinnamaldehyde (LogP: ~2.1). This difference in polarity influences their applications; 4-methoxycinnamaldehyde is utilized in perfumery, whereas the hydroxylated analog is primarily explored in synthetic chemistry and pharmacology.
Computational studies combined with biological assays on cinnamaldehyde analogs have further solidified these correlations. Density Functional Theory (DFT) based molecular modeling indicated that the higher stability and antioxidant potential of 2-methoxycinnamaldehyde (2MeCNA) and 2-benzyloxycinnamaldehyde (2BzCNA) are directly linked to their chemical structures, which allows them to protect cells from oxidative stress without inducing toxicity. researchgate.net
The table below details the impact of specific structural modifications on the biological activity of this compound analogs.
| Structural Modification | Position on Phenyl Ring | Effect on Biological Activity |
| Removal of Hydroxyl Group | 3 | Loss of polarity; altered application from pharmacological to perfumery. |
| Removal of Methoxy Group | 4 | Loss of 12-lipoxygenase inhibitory activity in benzylamine (B48309) analogs. nih.gov |
| Chloro Substitution | 3 | Maintained 12-lipoxygenase inhibitory activity. nih.gov |
| Bromo Substitution | 4 | Improved 12-lipoxygenase inhibitory activity. nih.gov |
| Methyl Substitution | 3 | Drastic loss of 12-lipoxygenase inhibitory activity. nih.gov |
| Amino Substitution | 3 | Drastic loss of 12-lipoxygenase inhibitory activity. nih.gov |
| Nitro Substitution | 3 | Drastic loss of 12-lipoxygenase inhibitory activity. nih.gov |
This table is generated based on the textual data provided in the referenced sources.
Future Research Trajectories and Translational Outlook
Identification and Characterization of Novel Biological Targets and Pathways
Emerging research has begun to shed light on the multifaceted biological effects of 3-Hydroxy-4-methoxycinnamaldehyde, including its anti-inflammatory, anticancer, and antimicrobial properties. Future studies should focus on a deeper exploration of its molecular mechanisms of action.
Key Research Areas:
Anti-inflammatory Pathways: Studies have shown that this compound can modulate immune responses by inhibiting T cell activation and the proliferation of keratinocytes. Future research could investigate its impact on specific inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation.
Anticancer Mechanisms: The compound has demonstrated the ability to induce apoptosis in cancer cells and disrupt microtubule polymerization, leading to cell cycle arrest. Further investigation is needed to identify the specific proteins and signaling pathways involved in these processes. For instance, exploring its effects on the PI3K/Akt signaling pathway, which is often dysregulated in cancer, could provide valuable insights. nih.gov
Antimicrobial Targets: The compound exhibits activity against both Gram-positive and Gram-negative bacteria by disrupting their cell membranes. Future work should aim to identify the specific molecular targets within the bacterial cell envelope that interact with the compound.
Development of Advanced and Sustainable Synthetic Methodologies
While traditional synthesis methods for this compound exist, there is a significant opportunity to develop more efficient, sustainable, and environmentally friendly approaches. researchgate.net
Current and Future Synthetic Approaches:
| Method | Description | Potential for Improvement |
| Claisen-Schmidt Condensation | A common method involving the reaction of isovanillin (B20041) and acetaldehyde (B116499) in the presence of a base. | Optimization of catalysts (e.g., using ionic liquids), reaction temperature (60–80°C to minimize byproducts), and solvent systems (e.g., ethanol (B145695)/water mixtures) can improve yields and regioselectivity. |
| Oxidative Heck Reaction | A palladium(II)-catalyzed reaction of acrolein with arylboronic acids that can produce cinnamaldehyde (B126680) derivatives in good yields under mild, base-free conditions. nih.govacs.org | Further exploration of substrate scope and catalyst efficiency can enhance the versatility and sustainability of this method. nih.govacs.org |
| Green Chemistry Approaches | Utilizing environmentally benign catalysts and solvents, such as lemon juice or mechanochemical methods, can significantly reduce the environmental impact of synthesis. rsc.orgnih.gov | Investigating the use of renewable resources and energy-efficient techniques like microwave-assisted synthesis holds promise for developing truly "green" production processes. innoget.comfrontiersin.org |
A patented process describes the reaction of isovanillin with acetaldehyde in an aqueous solution at a low temperature, which allows for the production of a highly pure product. google.com Another approach focuses on a two-step synthesis involving aldol (B89426) condensation followed by hydrogenation. researchgate.net
Strategies for Enhancing Bioavailability and Stability for Research Applications
A significant hurdle in the translational application of many phenolic compounds, including this compound, is their limited bioavailability and stability. google.com Addressing these challenges is crucial for its effective use in research and potential therapeutic applications.
Strategies for Improvement:
Encapsulation: Microencapsulation techniques, such as spray drying with carriers like maltodextrin, have been shown to enhance the stability of phenolic compounds. consensus.appuca.edu.ar
Co-addition of Antioxidants: The chemical stability of phenolic compounds can be dramatically increased by the co-addition of other redox-active antioxidants. google.com
Formulation Development: Creating formulations such as emulsions or incorporating the compound into chitosan (B1678972) microspheres can improve stability and delivery. uca.edu.arnih.gov
The stability of phenolic compounds is influenced by factors like temperature, light, and the presence of oxygen. nih.govresearchgate.net For instance, the degradation of anthocyanins, another class of phenolic compounds, is negatively impacted by higher temperatures and water activity. uca.edu.ar
Exploration of Synergistic Bioactivities with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds could lead to the development of more potent and effective therapeutic or preservative formulations.
Potential Combinations:
With Chemotherapeutic Agents: Studies have indicated that this compound can enhance the cytotoxic effects of other anticancer drugs, suggesting its potential as an adjunct therapy.
With Other Natural Antimicrobials: Combining it with other natural preservatives like essential oils (e.g., from oregano, thyme) or bacteriocins (e.g., nisin) could create a broad-spectrum antimicrobial system for food preservation. acs.orgasm.orgnih.gov
With Other Antioxidants: The antioxidant capacity of this compound could be amplified when used in conjunction with other natural antioxidants found in plant extracts. nih.gov
Integration into Structure-Based Drug Design Programs
The well-defined chemical structure of this compound makes it an excellent candidate for structure-based drug design programs. By understanding its interactions with biological targets at a molecular level, more potent and selective derivatives can be designed.
Key Steps in Drug Design:
Target Identification: Identifying specific enzymes or receptors that the compound interacts with is the first critical step. For instance, cinnamaldehyde derivatives have been studied as inhibitors of enzymes like tyrosinase and monoamine oxidase-B. nih.govacs.org
Molecular Docking: Computational docking studies can predict the binding mode and affinity of the compound and its analogs to the active site of a target protein. nih.gov This can help in understanding the key interactions and guiding the design of new inhibitors.
Synthesis of Analogs: Based on the insights from docking studies, new derivatives can be synthesized with modified functional groups to improve binding and activity. For example, the introduction of different substituents on the aromatic ring can influence the inhibitory potency against specific enzymes. acs.org
Research on other cinnamaldehyde derivatives has shown that modifications to the molecule can lead to potent and selective inhibitors of various enzymes, highlighting the potential of this approach for this compound. acs.orgnih.gov
Potential Applications in Agrochemistry and Food Preservation Technologies
The antimicrobial and antioxidant properties of this compound suggest its potential for use in agriculture and food industries.
Potential Applications:
Agrochemistry: As a natural antimicrobial agent, it could be explored as a component of bio-pesticides to protect crops from fungal and bacterial diseases. nih.gov
Food Preservation: Its ability to inhibit the growth of foodborne pathogens and spoilage microorganisms makes it a promising candidate for a natural food preservative. acs.orgscispace.com This aligns with the growing consumer demand for "clean label" products with natural ingredients. acs.org It could be incorporated directly into food products or used in active packaging materials to extend shelf life. asm.org
The use of natural antimicrobials is gaining traction as a way to reduce reliance on synthetic preservatives and combat the rise of antibiotic-resistant pathogens. asm.orgscispace.com
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxy-4-methoxycinnamaldehyde, and how can yield be maximized?
Answer: The synthesis typically involves Claisen-Schmidt condensation between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and acetaldehyde under basic conditions. Optimization requires precise control of reaction parameters:
- Catalyst selection: Alkali hydroxides (e.g., NaOH) or ionic liquids improve regioselectivity .
- Temperature: Reactions at 60–80°C reduce side-product formation (e.g., aldol adducts).
- Solvent system: Ethanol/water mixtures (7:3 v/v) enhance solubility of intermediates .
Yield improvements (>70%) are achievable via gradient HPLC purification to isolate the target compound from unreacted precursors .
Q. How can structural characterization of this compound be reliably performed?
Answer: Combine spectroscopic and chromatographic methods:
- NMR: NMR (δ 9.65 ppm for aldehyde proton; δ 7.5–6.8 ppm for aromatic protons) confirms the cinnamaldehyde backbone .
- Mass spectrometry: ESI-MS ([M+H]⁺ at m/z 179.1) validates molecular weight (C₁₀H₁₀O₃; 178.18 g/mol) .
- FT-IR: Peaks at 1670 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (phenolic -OH) confirm functional groups .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Work in a fume hood to prevent inhalation of dust or vapors .
- Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers and acids to prevent decomposition .
Advanced Research Questions
Q. How can inconsistencies in reported stability data for this compound be resolved?
Answer: Contradictory stability data (e.g., thermal decomposition thresholds) arise from varying experimental setups. To resolve this:
- Accelerated stability testing: Conduct isothermal stress studies (40–60°C, 75% RH) with HPLC monitoring to track degradation products .
- Kinetic modeling: Use Arrhenius equations to extrapolate shelf-life under standard conditions .
- Compatibility testing: Assess interactions with common excipients (e.g., silica, cellulose) via TGA-DSC to identify incompatible materials .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
Answer:
- UHPLC-QTOF-MS: Achieves ppb-level detection of byproducts (e.g., dimerized aldehydes) using a C18 column (1.7 µm particles) and 0.1% formic acid in acetonitrile/water .
- Chiral HPLC: Resolves enantiomeric impurities using a Chiralpak IG-3 column and hexane/isopropanol (85:15) mobile phase .
- ICP-MS: Detects heavy metal catalysts (e.g., residual Pd from coupling reactions) with a detection limit <0.1 ppm .
Q. What mechanisms underlie the biological activity of this compound, and how can they be experimentally validated?
Answer: Proposed mechanisms (e.g., antioxidant or antimicrobial activity) require multi-modal validation:
- ROS scavenging assays: Use DPPH or ABTS radical quenching with IC₅₀ calculations .
- Enzyme inhibition studies: Test COX-2 or α-glucosidase inhibition via fluorometric kits .
- Microbial susceptibility testing: Perform broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus) .
In silico docking (AutoDock Vina) can predict binding affinities to target proteins .
Key Challenges and Methodological Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
